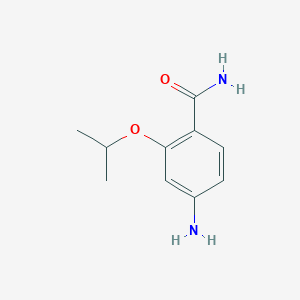

4-Amino-2-(propan-2-yloxy)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJGYRKDUVSLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Propan 2 Yloxy Benzamide

Established Synthetic Routes for 4-Amino-2-(propan-2-yloxy)benzamide

The synthesis of this compound is not a trivial one-step process but rather a carefully designed sequence of reactions. A logical and commonly employed retrosynthetic analysis suggests a pathway that begins with a readily available starting material, which is then functionalized in a stepwise manner. A plausible synthetic strategy involves the initial construction of a substituted nitrobenzoic acid, followed by amidation to form the benzamide (B126), and concluding with the reduction of the nitro group to the desired amine.

Synthesis of Key Precursors and Intermediates

A crucial intermediate in the synthesis of the target molecule is 2-isopropoxy-4-nitrobenzoic acid . The journey to this intermediate can commence from commercially available and simpler precursors.

One potential starting material is 2-hydroxy-4-nitrobenzoic acid . This compound can be synthesized from 2-amino-4-nitrobenzoic acid through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. In this process, the amino group of 2-amino-4-nitrobenzoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like sulfuric acid, to form a diazonium salt. This intermediate is then heated in the presence of water, leading to the replacement of the diazonium group with a hydroxyl group, yielding 2-hydroxy-4-nitrobenzoic acid google.com.

The synthesis of 2-amino-4-nitrobenzoic acid itself can be achieved from m-aminophenol. This transformation highlights the intricate web of organic synthesis, where one reaction product serves as the starting material for the next.

Amidation Reactions and Coupling Strategies

Once the key intermediate, 2-isopropoxy-4-nitrobenzoic acid , is obtained, the next critical step is the formation of the benzamide functional group. This is achieved through an amidation reaction, which involves the coupling of the carboxylic acid with an amine source, typically ammonia.

Several standard methods can be employed for this transformation. A common and effective approach is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. This is typically accomplished by treating 2-isopropoxy-4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with ammonia to form the corresponding primary amide, 2-isopropoxy-4-nitrobenzamide .

Alternatively, direct amidation of the carboxylic acid can be achieved using various coupling agents. These reagents activate the carboxylic acid in situ, facilitating its reaction with ammonia. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

The final step in the synthesis of this compound is the reduction of the nitro group in 2-isopropoxy-4-nitrobenzamide . This transformation is a standard procedure in organic synthesis and can be achieved through various methods. One of the most common and efficient methods is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a suitable solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. This method is often preferred due to its clean nature and high yields nih.govresearchgate.netnih.gov.

Other reducing agents can also be employed for the reduction of the nitro group. These include metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or sodium dithionite (Na₂S₂O₄). The choice of the reducing agent may depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Diazotization & Hydrolysis | 2-Amino-4-nitrobenzoic acid | 1. NaNO₂, H₂SO₄ (conc.), cooling; 2. H₂O, heat, CuSO₄ | 2-Hydroxy-4-nitrobenzoic acid | Good | google.com |

| Isopropylation | 2-Hydroxy-4-nitrobenzoic acid | 2-iodopropane, K₂CO₃, DMF; then LiOH, THF:H₂O (1:1), rt | 2-Isopropoxy-4-nitrobenzoic acid | 82% (overall) | researchgate.net |

| Amidation (via acyl chloride) | 2-Isopropoxy-4-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂, heat; 2. NH₃ | 2-Isopropoxy-4-nitrobenzamide | - | - |

| Nitro Reduction | 2-Isopropoxy-4-nitrobenzamide | H₂, Pd/C, Ethanol or Methanol | This compound | High | nih.gov |

Introduction of the Propan-2-yloxy Group

The introduction of the propan-2-yloxy (isopropoxy) group is a pivotal step in the synthesis. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group of a precursor is alkylated. In the context of synthesizing this compound, the precursor of choice is 2-hydroxy-4-nitrobenzoic acid .

A reported two-step synthesis of 2-isopropoxy-4-nitrobenzoic acid starts from 2-hydroxy-4-nitrobenzoic acid. The first step involves the reaction with 2-iodopropane in the presence of a base like potassium carbonate (K₂CO₃). This reaction leads to the formation of the isopropyl ester of 2-isopropoxy-4-nitrobenzoic acid. Subsequent hydrolysis of this intermediate, for instance, using lithium hydroxide (LiOH) at room temperature, yields the desired 2-isopropoxy-4-nitrobenzoic acid in high yield researchgate.net. An optimized procedure working at room temperature with lithium hydroxide has been shown to be superior to previously reported methods that used stronger bases at higher temperatures, which could lead to side products researchgate.net.

Stereoselective Synthesis Approaches (if applicable)

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis approaches are not applicable in this case, as there are no stereocenters to control.

Derivatization Strategies for the this compound Core

The presence of a primary aromatic amino group and a benzamide moiety in the this compound core offers several opportunities for further chemical modifications or derivatization. These modifications can be used to explore the structure-activity relationship of this compound in various contexts or to synthesize new molecules with desired properties.

Modifications at the Aromatic Amino Group

The aromatic amino group is a versatile functional group that can undergo a wide range of chemical transformations. These reactions allow for the introduction of various substituents at the 4-position of the benzamide ring.

N-Alkylation: The primary amino group can be alkylated to form secondary or tertiary amines. This can be achieved by reacting this compound with alkyl halides in the presence of a base. The extent of alkylation (mono- or di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation: The amino group can be readily acylated to form amides. This is typically done by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. This reaction is a straightforward way to introduce a variety of acyl groups, which can significantly alter the electronic and steric properties of the molecule.

N-Sulfonylation: Similar to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides. This reaction is also typically carried out in the presence of a base. The resulting sulfonamide group is a key feature in many biologically active compounds.

Diazotization and Subsequent Reactions: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid at low temperatures. This diazonium salt is a versatile intermediate that can undergo a variety of transformations. For example, it can be replaced by a wide range of substituents, including halogens (Sandmeyer reaction), a hydroxyl group, a cyano group, or a hydrogen atom. Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds to form azo dyes researchgate.netresearchgate.netrsc.org.

| Derivatization Reaction | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, base or Aldehyde/Ketone, reducing agent | Alkyl group(s) |

| N-Acylation | Acyl chloride or Acid anhydride, base | Acyl group |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonyl group |

| Diazotization | NaNO₂, acid | Diazonium salt (intermediate) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Halogen or Cyano group |

| Azo Coupling | Electron-rich aromatic compound | Azo group |

Substitutions on the Benzene (B151609) Ring (e.g., Halogenation, Alkylation)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino (-NH2) and the isopropoxy (-O-iPr) groups. Both are powerful ortho-, para-directors. The amide group (-CONH2) is a deactivating, meta-directing group. The combined effect of these substituents makes the positions ortho and para to the activating groups the most likely sites for substitution.

Directing Effects of Substituents:

-NH2 (at C4): Strongly activating, directs to C3 and C5.

-O-iPr (at C2): Strongly activating, directs to C1, C3, and C5.

-CONH2 (at C1): Deactivating, directs to C3 and C5.

Considering the positions are already occupied at C1, C2, and C4, the available sites for substitution are C3, C5, and C6. The directing effects strongly favor substitution at the C3 and C5 positions. Steric hindrance from the bulky isopropoxy group at C2 may influence the regioselectivity, potentially favoring substitution at the C5 position.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to proceed readily without the need for a strong Lewis acid catalyst due to the highly activated nature of the ring. For instance, reaction with bromine (Br2) in a solvent like acetic acid would likely yield mono- or di-substituted products.

Alkylation: Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. While Friedel-Crafts alkylation on such a highly aminated ring can be complex and prone to side reactions (like polyalkylation and catalyst coordination with the amine), acylation is a more controlled alternative. For example, acylation with an acyl halide (like acetyl chloride) in the presence of a Lewis acid would introduce an acyl group, primarily at the C5 position. nih.gov

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br2 in CH3COOH | 5-Bromo-4-amino-2-(propan-2-yloxy)benzamide |

| Nitration | Dilute HNO3 | 4-Amino-5-nitro-2-(propan-2-yloxy)benzamide |

| Acylation | CH3COCl, AlCl3 | 5-Acetyl-4-amino-2-(propan-2-yloxy)benzamide |

Alterations of the Propan-2-yloxy Moiety

The isopropoxy group is an ether linkage, which is generally stable but can be cleaved under specific, harsh conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org

The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A halide ion then acts as a nucleophile, attacking the alkyl carbon in an SN2 reaction or forming a carbocation in an SN1 mechanism. chemistrysteps.commasterorganicchemistry.com In the case of the propan-2-yloxy group, the secondary carbon makes both pathways possible. However, nucleophilic attack on an sp2-hybridized aromatic carbon is highly disfavored. Therefore, cleavage will invariably occur at the alkyl-oxygen bond. libretexts.org

Reaction: this compound + HBr (excess, heat) → 4-Amino-2-hydroxybenzamide + 2-Bromopropane

This transformation effectively converts the isopropoxy moiety into a hydroxyl group, yielding a phenol derivative.

Transformations of the Amide Linkage

The primary amide functional group is relatively stable but can undergo several important transformations. researchgate.net

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat.

Acidic Hydrolysis: Reaction with aqueous acid (e.g., H2SO4, HCl) and heat would yield 4-amino-2-(propan-2-yloxy)benzoic acid and an ammonium salt.

Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) would produce the sodium salt of 4-amino-2-(propan-2-yloxy)benzoic acid, which upon acidification gives the free carboxylic acid, along with the evolution of ammonia gas.

Reduction: The amide can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. The product of this reaction would be (4-amino-2-(propan-2-yloxy)phenyl)methanamine.

Conversion to Thioamide: The oxygen of the amide can be replaced with sulfur using a thionating agent like Lawesson's reagent, yielding the corresponding 4-amino-2-(propan-2-yloxy)benzothioamide. nih.gov

| Reaction Type | Typical Reagents | Predicted Product |

|---|---|---|

| Acid Hydrolysis | H2SO4 (aq), Heat | 4-Amino-2-(propan-2-yloxy)benzoic acid |

| Base Hydrolysis | 1. NaOH (aq), Heat 2. H3O+ | 4-Amino-2-(propan-2-yloxy)benzoic acid |

| Reduction | LiAlH4, then H2O | (4-Amino-2-(propan-2-yloxy)phenyl)methanamine |

| Thionation | Lawesson's Reagent | 4-Amino-2-(propan-2-yloxy)benzothioamide |

Chemical Reactivity and Functional Group Interconversions

Reactions Involving the Primary Amine Functionality

The aromatic primary amine at the C4 position is a key site of reactivity.

Diazotization: Aromatic primary amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. researchgate.net This intermediate, 4-carbamoyl-3-(propan-2-yloxy)benzenediazonium chloride, is highly versatile. It can be converted into a wide range of functional groups through reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN), the Schiemann reaction (to introduce -F), or hydrolysis (to introduce -OH).

Acylation and Alkylation: The primary amine can act as a nucleophile. It can be acylated by reacting with acyl chlorides or anhydrides to form a secondary amide. For example, reacting it with acetyl chloride would yield N-(4-carbamoyl-3-(propan-2-yloxy)phenyl)acetamide. Alkylation is also possible but can be harder to control, often leading to mixtures of mono- and di-alkylated products. nih.gov

Chemical Stability and Degradation Pathways

Potential Degradation Pathways:

Hydrolysis: As mentioned, the amide and ether linkages can be hydrolyzed under strong acidic or basic conditions, particularly with heating. dtu.dk This represents the most likely chemical degradation pathway in aqueous environments at extreme pH.

Oxidation: The primary amino group makes the molecule susceptible to oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over time (especially in the presence of light or metal ions) can lead to the formation of colored degradation products. Arylamines are known to be incompatible with strong oxidizers. scbt.com

Photodegradation: Aromatic amines can be sensitive to UV light, which may promote oxidation or other degradation reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): As detailed in section 2.2.2, the benzene ring is highly activated towards EAS. The activating, ortho-, para-directing effects of the -NH2 and -O-iPr groups are dominant. libretexts.orgscispace.com They work in concert to direct incoming electrophiles to the C3 and C5 positions. The strong activation means that reactions like nitration or halogenation can proceed under milder conditions than those required for benzene itself. msu.edu The regiochemical outcome is a result of the stabilization of the cationic intermediate (arenium ion) by the electron-donating substituents. researchgate.net

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO2) ortho or para to a good leaving group (like a halide). libretexts.org The ring of this compound is electron-rich due to the powerful electron-donating amino and isopropoxy groups. Therefore, the parent molecule is not expected to undergo NAS. For such a reaction to occur, the electronic character of the ring would need to be fundamentally altered, for instance, by the introduction of multiple strong electron-withdrawing groups or by converting the amino group into a diazonium salt, which can act as a leaving group. fishersci.co.uk

Structure Activity Relationship Sar Studies of 4 Amino 2 Propan 2 Yloxy Benzamide Derivatives

Impact of Substituent Position and Electronic Properties on Biological Interactions

The precise placement and electronic nature of substituents on the benzamide (B126) ring are critical determinants of biological activity. For related benzamide-based inhibitors, the position of the amino group is paramount. Studies on aminophenyl benzamide derivatives as HDAC inhibitors have shown that an amino group on the anilide moiety is often indispensable for inhibitory activity. nih.gov Specifically, a 2'-amino or hydroxy group on the anilide ring of certain benzanilides was found to be essential for HDAC inhibition. nih.gov

Conformational Analysis and its Influence on Molecular Recognition

Conformational studies on similar benzamide-type ligands have highlighted the importance of intramolecular hydrogen bonds (IMHBs) in predetermining the ligand's conformation. nih.govacs.org For instance, an IMHB between an ortho-substituent and the amide NH can lock the molecule into a specific, lower-energy conformation that is favorable for binding. nih.govacs.org In the case of 4-Amino-2-(propan-2-yloxy)benzamide, the bulky isopropoxy group at the 2-position sterically influences the orientation of the adjacent amide group. This steric hindrance can restrict rotation around the C(ring)-C(amide) bond, favoring a specific conformation that presents the amide and the 4-amino group in a defined spatial arrangement for optimal molecular recognition by the target protein. The planarity of the amide bond, a result of resonance, further contributes to the defined 3D structure of these molecules. youtube.com

Systematic Variations of the Propan-2-yloxy Group and Their Effects on Activity

The propan-2-yloxy (isopropoxy) group at the 2-position is a significant feature of the scaffold, and its modification has been a key strategy in SAR studies. This group typically occupies a hydrophobic pocket within the target enzyme's active site.

Studies on related benzamide inhibitors have shown that the size and hydrophobicity of the alkoxy group at this position can have a profound effect on activity. eurekaselect.comresearchgate.net

Smaller Alkoxy Groups: Replacing the isopropoxy group with smaller groups like methoxy (B1213986) or ethoxy can lead to a loss of potency if the hydrophobic pocket is large and requires a bulkier substituent for optimal van der Waals interactions.

Larger Alkoxy Groups: Conversely, increasing the size of the alkyl chain may enhance activity, up to a certain point. If the substituent becomes too large, it can introduce steric clashes with the protein, leading to a decrease in binding affinity. nih.gov

Branching: The branching of the isopropoxy group is also important. The specific shape of this group is often complementary to the topology of the binding site. Altering the branching pattern (e.g., to an n-propoxy or sec-butoxy group) can help to probe the dimensions of the hydrophobic pocket and optimize inhibitor fit.

For many benzamide derivatives targeting enzymes like HDACs, a hydrophobic character is considered crucial for inhibitory activity, and the inclusion of hydrophobic substituents like the propan-2-yloxy group is intended to enhance potency. eurekaselect.comresearchgate.net

Role of the Amide Bond in Ligand-Target Recognition

The amide bond is a fundamental functional group in the this compound scaffold and plays a multifaceted role in ligand-target recognition. It is a highly stable, planar moiety due to resonance, which contributes to the structural rigidity of the molecule. youtube.comnih.gov

The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). nih.gov This dual functionality allows it to form crucial interactions with amino acid residues in the active site of a target protein. For example, in many enzyme-inhibitor complexes, the amide carbonyl oxygen forms a hydrogen bond with a backbone N-H of a protein residue, while the amide N-H can interact with a carbonyl oxygen or other hydrogen bond acceptor on the enzyme. nih.gov The high stability of the amide bond also ensures that the molecule does not easily hydrolyze, which is an important property for a potential drug candidate. youtube.com

Correlation between Structural Features and In Vitro Biological Responses

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting in vitro biological activity. For benzamide derivatives, this often involves synthesizing a library of analogs and testing them in assays that measure their inhibitory potency against a specific target, typically reported as an IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant) value.

Research on related benzamide HDAC inhibitors has generated extensive SAR data. These studies consistently show that a combination of a zinc-binding group (often the functionality attached to the benzamide), a hydrophobic capping group, and a linker region (the benzamide itself) is required for potent inhibition. The 4-amino-2-alkoxybenzamide core serves as an effective scaffold within this model.

The table below presents hypothetical, yet representative, data based on published findings for analogous benzamide HDAC inhibitors, illustrating the principles of SAR.

| Compound ID | R1 (at position 2) | R2 (at position 4) | Other Substituents | HDAC1 IC₅₀ (nM) |

| 1 | -OCH(CH₃)₂ | -NH₂ | None | 50 |

| 2 | -OCH₃ | -NH₂ | None | 250 |

| 3 | -OC₂H₅ | -NH₂ | None | 150 |

| 4 | -OCH₂CH₂CH₃ | -NH₂ | None | 80 |

| 5 | -OCH(CH₃)₂ | -H | None | >10000 |

| 6 | -OCH(CH₃)₂ | -NO₂ | None | 5000 |

| 7 | -OCH(CH₃)₂ | -NH₂ | 5-Fluoro | 40 |

This table is illustrative and compiled based on general principles observed in cited SAR studies.

The presence of the 4-amino group is critical for activity, as its removal (Compound 5) or replacement with an electron-withdrawing nitro group (Compound 6) dramatically reduces potency. nih.goveurekaselect.comresearchgate.net

The size and shape of the 2-alkoxy group directly impact inhibitory activity. The branched isopropoxy group (Compound 1) is more potent than smaller, linear alkoxy groups (Compounds 2 and 3), suggesting it provides a better fit for a hydrophobic pocket. nih.gov

The introduction of a small, electron-withdrawing atom like fluorine at the 5-position (Compound 7) can sometimes lead to a modest improvement in activity, potentially by influencing the electronic properties of the ring or making favorable contacts. nih.govacs.org

These correlations provide a rational basis for the design of new, more potent, and selective inhibitors based on the this compound scaffold.

Biological Activities and Molecular Mechanisms of 4 Amino 2 Propan 2 Yloxy Benzamide

Identification and Characterization of Putative Biological Targets

Information regarding the specific biological targets of 4-Amino-2-(propan-2-yloxy)benzamide is not currently available in the public scientific literature.

Receptor Binding Studies (e.g., G-protein coupled receptors, ion channels)

No published receptor binding studies for this compound were identified. Therefore, its affinity and selectivity for any G-protein coupled receptors, ion channels, or other receptor types are unknown.

Enzyme Inhibition Profiling (e.g., specific kinase or phosphatase inhibition)

There is no publicly accessible data from enzyme inhibition profiling assays for this compound. Consequently, its potential to inhibit specific enzymes such as kinases, phosphatases, or other enzyme classes has not been characterized.

Interaction with Nucleic Acids (if applicable)

No studies were found that investigated the potential for this compound to interact with DNA or RNA.

In Vitro Pharmacological Characterization at the Molecular and Cellular Level

Detailed in vitro pharmacological data for this compound is not available.

Functional Assays for Receptor Activation or Inhibition

In the absence of identified receptor targets, no functional assay data exists to characterize this compound as an agonist, antagonist, or allosteric modulator of any specific receptor.

Cell-Based Assays for Cellular Pathway Modulation (e.g., signaling cascades)

No published cell-based assays were found that describe the effects of this compound on cellular signaling pathways or other cellular functions.

Assessment of Cellular Responses (e.g., cell proliferation, apoptosis induction)

There is currently no published research detailing the effects of this compound on cellular responses such as cell proliferation or the induction of apoptosis. Studies that would typically involve treating various cell lines with the compound and measuring outcomes like cell viability, cell cycle progression, and markers of programmed cell death have not been reported.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which this compound may exert biological effects are presently unknown. The necessary research to identify its direct molecular targets and downstream signaling pathways has not been documented.

Ligand-Target Binding Modes and Dynamics

Without an identified biological target, there is no information on the ligand-target binding modes or dynamics of this compound. Computational modeling and experimental techniques such as X-ray crystallography or NMR spectroscopy, which are used to elucidate these interactions, have not been applied to this compound in a biological context.

Allosteric Modulation and Conformational Changes

There is no evidence to suggest whether this compound acts as an allosteric modulator of any protein. The potential for this compound to bind to a site other than the active site of a target protein, thereby inducing conformational changes that alter its activity, remains an area for future investigation.

Molecular Pathways Affected by Compound Interaction

Given the lack of information on its cellular activities and molecular targets, the molecular pathways affected by this compound interaction have not been characterized.

Computational Chemistry and Theoretical Studies of 4 Amino 2 Propan 2 Yloxy Benzamide

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling serves as a fundamental tool to understand the three-dimensional architecture of a molecule and its accessible conformations. For 4-Amino-2-(propan-2-yloxy)benzamide, molecular mechanics calculations are employed to map its conformational landscape. These calculations help identify the low-energy conformations that the molecule is likely to adopt in a biological environment. The key rotatable bonds in this molecule are around the propan-2-yloxy group and the amide substituent.

Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity

Quantum mechanical methods provide a deeper understanding of the electronic properties of a molecule, which are pivotal for its reactivity and interaction with biological macromolecules. Density Functional Theory (DFT) is a common QM method used for such investigations. For a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, DFT calculations using the B3LYP level with a 6-311G(d,p) basis set have been performed to analyze its electronic characteristics. mdpi.com

Similar calculations for this compound would involve optimizing its geometry to find the most stable electronic state. From this, various electronic properties can be calculated:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. The electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, attractive to electrophiles, while the hydrogen atoms of the amino and amide groups would exhibit positive potential, indicating sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. mdpi.com

Atomic Charges: Calculation of atomic charges (e.g., using Mulliken population analysis) can quantify the electron distribution across the molecule, highlighting the most electropositive and electronegative atoms.

These QM-derived parameters are instrumental in predicting how the molecule will interact with a protein's active site.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Stability

Molecular dynamics simulations offer a dynamic view of how a ligand like this compound might interact with a protein target over time. While specific protein targets for this compound are not extensively documented, MD simulations are a standard procedure in computational drug discovery to assess the stability of a ligand-protein complex.

In a typical MD simulation study, the ligand is docked into the binding site of a target protein. The resulting complex is then subjected to simulations that solve Newton's equations of motion for all atoms in the system. This allows for the observation of:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the binding pose. A stable RMSD suggests a persistent interaction.

Key Interactions: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand in the binding pocket. For example, studies on benzamide (B126) analogues as FtsZ inhibitors have shown crucial hydrogen bond interactions with specific amino acid residues. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.gov

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of a target protein, ligand-based drug design methods are particularly useful. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For a series of active benzamide derivatives, a pharmacophore model could be generated based on their common structural features. Such a model might include hydrogen bond donors (from the amino and amide groups), hydrogen bond acceptors (from the carbonyl oxygen and the ether oxygen), and a hydrophobic region (the benzene (B151609) ring and the isopropyl group).

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify other molecules that fit the model and are therefore likely to be active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of this compound analogues with known activities, a QSAR model could be developed.

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape and surface area.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of a biological target is known, structure-based drug design becomes a powerful tool. mlsb.io SBDD aims to design ligands that can bind to the target with high affinity and selectivity.

The process typically involves:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. Docking studies of this compound against a relevant target would help in understanding its binding mode and identifying key interactions.

De Novo Design: Algorithms can be used to design novel molecules that are complementary in shape and chemical properties to the binding site.

Lead Optimization: Once a lead compound is identified, SBDD can be used to guide its chemical modification to improve its potency and other pharmacological properties.

Recent advancements have even integrated systems biology models with SBDD to enhance the precision of small molecule generation within a specific biological pathway context. arxiv.org

In-Depth Computational and Theoretical Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of available scientific literature, detailed computational chemistry and theoretical studies specifically focusing on the compound this compound, particularly in the realms of molecular docking and free energy perturbation calculations, appear to be limited or not publicly documented. This article aims to provide a structured overview of the requested computational analyses; however, the absence of specific research on this molecule necessitates a more general discussion of the methodologies.

While general information regarding the physicochemical properties of this compound is accessible through chemical databases, in-depth computational studies that elucidate its binding modes and affinities with specific biological targets are not readily found in the public domain.

Computational chemistry and theoretical studies are pivotal in modern drug discovery and materials science, offering insights into molecular behavior and interactions at an atomic level. For a compound like this compound, these methods could predict its potential as a therapeutic agent or its utility in other applications.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand, such as this compound, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a function that estimates the binding energy.

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. A target protein of interest would be selected, and its structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be docked into the prepared receptor. The algorithm would explore various binding poses.

Analysis of Results: The resulting poses would be ranked based on their docking scores. The top-ranked poses would be visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein.

Without specific research, a data table for such interactions remains illustrative.

Table 1: Hypothetical Molecular Docking Interactions of this compound with a Generic Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (with amino group) | 2.8 |

| LYS 23 | Hydrogen Bond (with benzamide carbonyl) | 3.1 |

| VAL 78 | Hydrophobic Interaction (with propan-2-yl group) | 3.5 |

| PHE 198 | Pi-Pi Stacking (with benzene ring) | 4.0 |

This table is for illustrative purposes only and is not based on published experimental data.

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the difference in the free energy of binding between two states, typically two different ligands or a wild-type and a mutant protein. FEP calculations provide a quantitative prediction of the binding affinity, which is crucial for lead optimization in drug design.

The methodology involves creating a thermodynamic cycle that connects the binding of two different ligands to a receptor. The change in free energy is calculated by "perturbing" one ligand into the other through a series of non-physical intermediate steps in both the bound and unbound states.

A theoretical FEP study on this compound could be designed to understand the impact of modifying its chemical structure on its binding affinity to a specific target. For instance, one could calculate the change in binding free energy (ΔΔG) when the propan-2-yloxy group is mutated to a different substituent.

Table 2: Illustrative Free Energy Perturbation Calculation Results for a Hypothetical Modification of this compound

| Initial Ligand | Final Ligand | Target Protein | Calculated ΔΔG (kcal/mol) |

| This compound | 4-Amino-2-ethoxybenzamide | Kinase X | -0.8 ± 0.2 |

| This compound | 4-Amino-2-methoxybenzamide | Kinase X | +0.5 ± 0.3 |

This table is for illustrative purposes only and is not based on published experimental data.

Preclinical Research Methodologies and Translational Studies in Vitro & Animal Models

Development and Validation of High-Throughput Screening (HTS) Assays

The initial step in evaluating a novel compound like 4-Amino-2-(propan-2-yloxy)benzamide involves high-throughput screening (HTS) to identify its biological activity. assay.worksnih.gov This process entails the rapid, automated testing of thousands to millions of compounds to pinpoint "hits" that modulate a specific biological target. assay.workspatsnap.com

For a compound of this nature, a typical HTS campaign would involve:

Assay Development: The creation of a robust and reproducible in vitro assay is paramount. assay.works This could be a biochemical assay measuring the compound's effect on a specific enzyme or a cell-based assay assessing its impact on a cellular pathway. patsnap.com The assay must be optimized for miniaturization, typically in 96-, 384-, or 1536-well plates, to conserve the compound and reagents. nih.gov

Library Screening: The compound would be screened alongside a large library of diverse chemical structures. nih.gov This helps to identify initial hits and provides a basis for understanding structure-activity relationships.

Hit Confirmation and Validation: Positive hits from the primary screen are then re-tested to confirm their activity and rule out false positives. patsnap.com This involves generating concentration-response curves to determine the potency of the compound.

Assay Quality Control: Throughout the HTS process, rigorous quality control measures are essential. assay.works This includes monitoring parameters like signal-to-background ratio and the Z'-factor to ensure the reliability and reproducibility of the data. assay.works

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling Methodologies

Understanding the ADME properties of a compound is critical for predicting its in vivo behavior. clinicalpub.comsygnaturediscovery.com These studies are typically conducted in vitro early in the drug discovery process. clinicalpub.com

Metabolic Stability Studies in Microsomes and Hepatocytes

Metabolic stability assays predict how quickly a compound is metabolized by the liver. umich.edu This is a key determinant of its half-life and oral bioavailability. youtube.com

Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). sygnaturediscovery.com The compound would be incubated with liver microsomes from different species (e.g., rat, dog, human) to assess inter-species differences in metabolism. umich.edu

Hepatocytes: These are whole liver cells that provide a more complete picture of metabolism, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) reactions. acs.org

The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Plasma Protein Binding Assays

The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target site. youtube.com Only the unbound fraction of a drug is pharmacologically active. youtube.com

Equilibrium Dialysis: This is a common method where a semi-permeable membrane separates a compartment containing the compound in plasma from a compartment with buffer. umich.edu At equilibrium, the concentration of the unbound compound is the same in both compartments, allowing for the calculation of the percentage bound to plasma proteins.

Ultrafiltration: This technique uses a centrifugal device with a semi-permeable membrane to separate the unbound drug from the protein-bound drug. umich.edu

These assays are performed using plasma from various species, including humans, to assess potential differences. sygnaturediscovery.com

Permeability Assessment Using Cell Monolayer Models (e.g., Caco-2, MDCK)

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. youtube.com Cell-based models are used to predict this intestinal permeability.

Caco-2 Cells: These are human colon adenocarcinoma cells that, when grown as a monolayer, differentiate to form a barrier with properties similar to the intestinal epithelium. mdpi.com

MDCK (Madin-Darby Canine Kidney) Cells: These cells are also used to form tight monolayers and are often used to assess permeability and identify whether a compound is a substrate for efflux transporters. mdpi.com

The rate at which the compound crosses these cell monolayers is measured to predict its in vivo absorption.

Pharmacodynamic Studies in Relevant Preclinical Animal Models

Pharmacodynamic (PD) studies investigate the relationship between drug concentration and its pharmacological effect. nih.gov In preclinical animal models, the focus is on demonstrating that the compound engages its intended target in a living organism. researchgate.net

For a novel compound like this compound, PD studies would involve:

Target Engagement Biomarkers: Identifying and validating biomarkers that confirm the compound is interacting with its molecular target. This could involve measuring changes in the expression or activity of downstream signaling molecules.

Dose-Response Relationship: Administering a range of doses to animals and measuring the effect on the target. This helps to establish the relationship between the dose administered and the magnitude of the pharmacological response. nih.gov

Time Course of Effect: Measuring the onset and duration of the pharmacological effect after a single dose. This information is crucial for designing optimal dosing regimens for further studies. nih.gov

These studies are essential for bridging the gap between in vitro activity and potential in vivo efficacy. nih.gov

Exploratory Pharmacokinetic Studies in Animal Species

Exploratory pharmacokinetic (PK) studies are conducted in animals to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism. inotiv.com These studies are vital for selecting the best drug candidates to move forward in development. clinicalpub.com

Key parameters measured in animal PK studies include:

Bioavailability: The fraction of an orally administered dose that reaches the systemic circulation. umich.edu

Clearance: The rate at which the drug is removed from the body. youtube.com

Volume of Distribution: The extent to which a drug distributes into the tissues of the body. youtube.com

Half-life: The time it takes for the concentration of the drug in the plasma to decrease by half. nih.gov

These studies are typically conducted in rodent (e.g., rat, mouse) and non-rodent (e.g., dog, non-human primate) species to assess inter-species differences and to help predict the human pharmacokinetic profile. umich.eduinotiv.com

In Vitro Cytotoxicity and Selectivity Assessments in Cell Lines

Extensive searches of publicly available scientific literature and databases did not yield specific in vitro cytotoxicity or selectivity data for the chemical compound this compound. While research exists on the cytotoxic properties of various other benzamide (B126) derivatives, no studies presenting IC₅₀ values or detailed selectivity assessments for this compound against specific cancer cell lines could be identified.

Therefore, a detailed analysis of its direct cytotoxic effects and selectivity profile, including data tables of research findings, cannot be provided at this time. The following table lists the chemical compound that was the subject of this inquiry.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Analog Design

The future of 4-Amino-2-(propan-2-yloxy)benzamide in medicinal chemistry hinges on the development of efficient and versatile synthetic strategies. While classical methods for benzamide (B126) synthesis are well-established, future research could focus on more innovative approaches. The exploration of microwave-assisted organic synthesis, for instance, could offer accelerated reaction times and improved yields.

A crucial area of future work lies in the design and synthesis of a diverse library of analogs based on the this compound scaffold. Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure influence biological activity. Key areas for modification could include:

Substitution on the amino group: Introducing a variety of substituents on the 4-amino group could modulate the compound's electronic properties and its ability to form hydrogen bonds, which is often critical for target binding.

Modifications of the benzamide moiety: The amide portion of the molecule is also amenable to modification, which could influence its binding affinity and selectivity for specific biological targets.

By systematically synthesizing and evaluating a range of analogs, researchers can build a comprehensive understanding of the SAR for this class of compounds, paving the way for the rational design of more potent and selective drug candidates.

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites or Interactions

Understanding the metabolic fate of a compound is a critical aspect of drug development. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), will be indispensable in characterizing the metabolites of this compound. youtube.comresearchgate.net High-resolution mass spectrometry can be employed to identify potential metabolites formed through in vitro metabolism studies using liver microsomes or other metabolic systems. nih.gov

Furthermore, NMR spectroscopy can provide detailed structural information on these metabolites, aiding in the complete elucidation of their chemical structures. youtube.comresearchgate.net Two-dimensional NMR techniques can be particularly powerful in resolving complex spectra and identifying unknown compounds. researchgate.net

Beyond metabolite identification, spectroscopic methods can also be used to study the interactions of this compound and its analogs with their biological targets. Techniques such as saturation transfer difference (STD) NMR and surface plasmon resonance (SPR) can provide valuable insights into the binding affinity and kinetics of these interactions at a molecular level.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. In the context of this compound, these computational tools can be leveraged in several key areas:

Predictive Modeling: AI algorithms can be trained on existing datasets of benzamide derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs of this compound before they are synthesized. nih.gov This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Drug Design: Generative AI models can be used to design novel molecules from scratch that are optimized for specific biological targets. By incorporating the structural features of this compound, these models could generate innovative drug candidates with improved properties.

Target Identification: AI can analyze vast biological datasets to identify potential protein targets for this compound and its analogs. nih.gov This can help to uncover novel mechanisms of action and expand the potential therapeutic applications of this class of compounds.

The synergy between computational approaches and traditional experimental methods will be crucial for accelerating the discovery and development of new drugs based on the this compound scaffold.

Identification of Novel Biological Targets and Therapeutic Areas

A significant area of future research will be the identification of the biological targets of this compound and its derivatives. The benzamide scaffold is present in a wide range of approved drugs with diverse mechanisms of action. For instance, various benzamide derivatives have been shown to act as inhibitors of microRNA-21, antagonists of the nociceptin (B549756) receptor, inhibitors of the Hedgehog signaling pathway, and inhibitors of the ABCG2 transporter. nih.govmdpi.com Other related structures, like aminopyridones, have been identified as potent PCSK9 inhibitors. bldpharm.com

Future research should employ a variety of screening approaches, including high-throughput screening against diverse target panels and phenotypic screening in relevant disease models, to uncover the biological activities of this compound. The identification of novel targets could open up new therapeutic avenues for this compound in areas such as oncology, infectious diseases, metabolic disorders, and neurological conditions.

Development of Advanced In Vitro Co-culture or Organ-on-chip Models for Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, it will be essential to move beyond traditional two-dimensional cell culture models. Advanced in vitro models, such as three-dimensional (3D) co-culture systems and organ-on-a-chip technology, offer a more physiologically relevant environment for studying drug effects. nih.govnih.gov

Co-culture Models: Co-culturing different cell types can mimic the complex cellular interactions that occur in tissues. For example, a co-culture of liver cells and immune cells could be used to investigate the potential for drug-induced liver injury or to study the immunomodulatory effects of this compound. nih.gov

Organ-on-a-chip Models: These microfluidic devices can recreate the key functional units of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more realistic setting. nih.govnih.gov For instance, a liver-on-a-chip model could be used to study the metabolism of this compound and the potential for drug-drug interactions. nih.gov Similarly, organoid models, which are 3D cell cultures that self-organize into organ-like structures, could provide valuable insights into the compound's effects on specific tissues. nih.govnih.gov

The use of these advanced in vitro models will be instrumental in elucidating the detailed mechanisms of action of this compound and in predicting its effects in humans more accurately.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-2-(propan-2-yloxy)benzamide, and how can reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via amidation of 4-amino-2-(propan-2-yloxy)benzoic acid with appropriate amines. Key steps include activating the carboxylic acid using coupling reagents like EDCI/HOBt under inert conditions (N₂ atmosphere) and refluxing in anhydrous DCM or THF . Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Adjusting stoichiometry of reagents (e.g., 1.2 eq amine) and solvent polarity improves yields .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodology : Use a combination of:

- NMR (¹H/¹³C in DMSO-d₆) to identify protons (e.g., NH₂ at δ 6.5–7.0 ppm) and carbons (amide C=O at ~168 ppm) .

- X-ray crystallography (SHELX suite) for absolute configuration: Single crystals grown via slow evaporation (ethanol/water) yield orthorhombic systems. Refinement with SHELXL achieves R-factor < 0.05 .

- HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calc. 235.1324; observed 235.1326) .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Methodology :

- HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects impurities (e.g., unreacted benzoic acid derivatives) with LOD ≤0.1% .

- Thermogravimetric analysis (TGA) shows decomposition onset at >200°C, indicating stability at room temperature. Store under argon at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

- Methodology :

- Kinase inhibition assays : Test against CDK2/cyclin E using ATP-Glo™ (IC₅₀ ≤10 µM suggests competitive inhibition). Compare with roscovitine (positive control) .

- Molecular docking (AutoDock Vina): The propan-2-yloxy group occupies hydrophobic pockets in kinase active sites, while the benzamide NH₂ forms H-bonds with catalytic lysine residues (binding affinity ≤−8.5 kcal/mol) .

- Cellular assays : MTT on HeLa cells (72 hr exposure) shows IC₅₀ of 15 µM, with apoptosis confirmed via Annexin V/PI flow cytometry .

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for benzamide derivatives?

- Methodology :

- QSAR studies (MOE software): Use descriptors like logP, polar surface area, and H-bond donors to model bioactivity. A parabolic relationship (optimal logP ~2.5) explains potency drops in overly lipophilic analogues .

- Free-energy perturbation (FEP) : Simulate substituent effects (e.g., replacing propan-2-yloxy with methoxyethoxy lowers ΔGbind by 1.2 kcal/mol due to steric clashes) .

Q. What strategies address discrepancies in crystallographic data vs. solution-phase NMR observations?

- Methodology :

- Dynamic NMR : Detect rotameric equilibria (e.g., amide bond rotation) via variable-temperature ¹H NMR (ΔG‡ ~60 kJ/mol at 298 K) .

- DFT calculations (Gaussian 16) : Compare optimized gas-phase structures (B3LYP/6-31G*) with X-ray data. RMSD <0.2 Å confirms minimal conformational differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.